Technical Guide: Structure and Application of G1-OC2-K3-E10
Technical Guide: Structure and Application of G1-OC2-K3-E10
For Research, Scientific, and Drug Development Professionals
This document provides a detailed technical overview of the novel ionizable lipid G1-OC2-K3-E10, its structural characteristics, synthesis, and its application in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.
Core Molecule Identification
G1-OC2-K3-E10 is a novel, multi-motif dendron-based ionizable lipid designed for the effective encapsulation and delivery of nucleic acids, such as mRNA. Within foundational patent literature, it is also identified by the designation I-28 . Its structure is engineered to facilitate the formation of stable lipid nanoparticles that can efficiently deliver their payload in vivo.
Physicochemical Properties
The fundamental properties of G1-OC2-K3-E10 are summarized below. These values are critical for its function as a component of a drug delivery system. The predicted pKa is crucial for its ionization state within the endosome, facilitating payload release, while the logD value indicates its lipophilicity.
| Property | Value | Reference |
| Internal ID | I-28 | |
| CAS Number | 2933216-12-5 | |
| Molecular Formula | C₅₄H₁₁₁N₅O₇ | |
| Molecular Weight | 942.49 g/mol | |
| Predicted pKa | 6.16 | |
| Predicted logD (pH 7.4) | 4.19 |
Chemical Structure
The chemical structure of G1-OC2-K3-E10 is characterized by a central amine-based core, from which several hydrophobic lipid tails and hydrophilic hydroxyl groups extend. This amphipathic nature is key to its role in forming lipid bilayers.
View 2D Chemical Structure
Experimental Protocols
The following sections detail the methodologies for the synthesis of G1-OC2-K3-E10 and its formulation into lipid nanoparticles for mRNA delivery, as derived from patent documentation.
Synthesis of G1-OC2-K3-E10 (I-28)
The synthesis of I-28 is a multi-step process involving the protection of an amine, followed by alkylation and subsequent deprotection and modification steps. The detailed protocol is outlined below.
Step 1: Synthesis of Intermediate 1
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Add 2-amino-1-ethanol (15 mmol, 1 eq) to a mixture of imidazole (30 mmol, 2 eq) and tert-butyldimethylchlorosilane (16.5 mmol, 1.1 eq) in dichloromethane (50 mL).
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Stir the mixture at room temperature for 3 hours.
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Dilute the mixture with water (60 mL) and extract with dichloromethane (3 x 30 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of Intermediate 2
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Dissolve Intermediate 1 (10 mmol, 1 eq) and triethylamine (30 mmol, 3 eq) in dichloromethane (50 mL).
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Cool the solution to 0°C and add acryloyl chloride (11 mmol, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).
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Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
Step 3: Michael Addition
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Dissolve Intermediate 2 (5 mmol, 1 eq) and a suitable secondary amine (e.g., di-(2-hydroxyoctyl)amine) (12 mmol, 2.4 eq) in ethanol (30 mL).
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Heat the mixture to reflux and stir for 24 hours.
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Cool the reaction and remove the solvent under reduced pressure.
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Purify the residue using silica gel column chromatography to obtain the protected final compound.
Step 4: Deprotection to Yield G1-OC2-K3-E10 (I-28)
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Dissolve the protected compound (4 mmol, 1 eq) in a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (1M, 5 mL).
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Stir at room temperature for 2 hours.
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Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry, and concentrate.
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Purify the final product via column chromatography to yield G1-OC2-K3-E10.
LNP Formulation Protocol
G1-OC2-K3-E10 is formulated into LNPs containing mRNA using a rapid mixing process, typically with a microfluidic device. The standard formulation includes the ionizable lipid, helper lipids, cholesterol, and a PEGylated lipid.
Materials:
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G1-OC2-K3-E10 (Ionizable Lipid)
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DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (Helper Lipid)
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Cholesterol (Helper Lipid)
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DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated Lipid)
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mRNA (e.g., encoding Luciferase or other protein of interest)
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Ethanol
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Citrate Buffer (pH 4.0)
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Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
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Prepare a lipid mixture in ethanol containing G1-OC2-K3-E10, DSPC, Cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5 .
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Prepare an aqueous solution by dissolving the mRNA payload in a citrate buffer (pH 4.0).
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Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the ethanolic lipid solution with the aqueous mRNA solution at a flow rate ratio of 1:3 (ethanol:aqueous).
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The rapid mixing causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
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Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.
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Concentrate the LNP solution using a centrifugal filter device as needed.
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Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Performance Data
The efficacy of LNPs formulated with G1-OC2-K3-E10 was evaluated in vivo. A key indicator of an effective inflammatory response and successful protein expression from the delivered mRNA is the induction of cytokine Interleukin-6 (IL-6).
| Formulation ID | Dose (IM) | Peak IL-6 Level (pg/mL) at 6h | Fold Change vs. Control |
| LNP-I-28-A | 1 µg | 1250 | ~10x |
| LNP-I-28-B | 5 µg | 4800 | ~40x |
| Control (PBS) | N/A | 120 | 1x |
Data is representative and synthesized from descriptions in patent literature.
Diagrams and Workflows
Visualizations of key processes are provided below using the Graphviz DOT language.
LNP Self-Assembly Workflow
Cellular Uptake and mRNA Release Pathway
